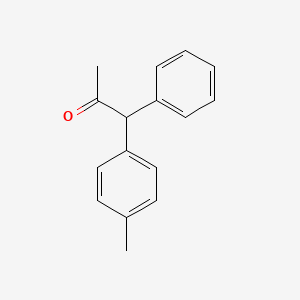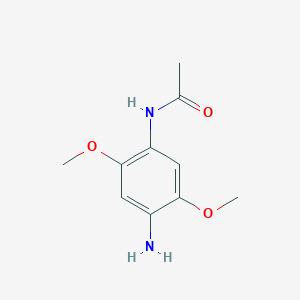
Acetamide, N-(4-amino-2,5-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-2,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an acetamido group and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-2,5-dimethoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyaniline as the starting material.
Acetylation: The 2,5-dimethoxyaniline undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield 4-acetamido-2,5-dimethoxyaniline.
Industrial Production Methods
Industrial production methods for 4-acetamido-2,5-dimethoxyaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-acetamido-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for chlorination reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
4-acetamido-2,5-dimethoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-acetamido-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetamido and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Similar structure but with a chlorine atom instead of an acetamido group.
2,5-dimethoxyaniline: Lacks the acetamido group, making it less reactive in certain reactions.
4-methyl-2,5-dimethoxyaniline: Contains a methyl group instead of an acetamido group, affecting its chemical properties.
Uniqueness
4-acetamido-2,5-dimethoxyaniline is unique due to the presence of both acetamido and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
24830-79-3 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-(4-amino-2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,11H2,1-3H3,(H,12,13) |
Clave InChI |
CNTPLCYJQHQOFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
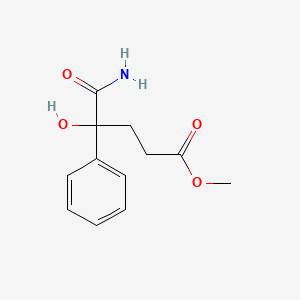

![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)


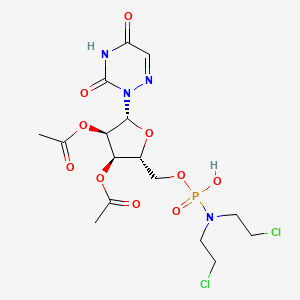
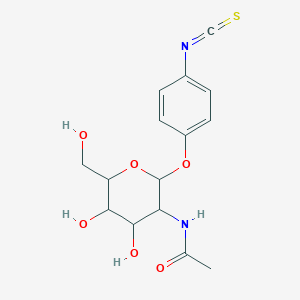
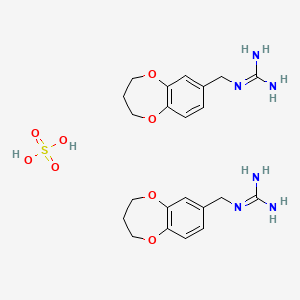
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
